Ethyl acetoacetate
Overview
Description
Mechanism of Action
Target of Action
Ethyl acetoacetate (EAA) is a versatile molecule that primarily targets the alpha-carbon in biochemical reactions . The alpha-carbon is adjacent to the carbonyl group in the EAA molecule and is relatively acidic, making it an ideal target for various reactions .
Mode of Action
EAA undergoes keto-enol tautomerism, a process where it interconverts between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group attached to a double-bonded carbon atom) . This tautomerism allows EAA to act as a nucleophile in alkylation, conjugate addition, and condensation reactions . It can form enolates, which are negatively charged species formed by deprotonation of a hydrogen atom on an alpha-carbon . These enolates can then undergo nucleophilic substitution reactions .
Biochemical Pathways
EAA is involved in the acetoacetic ester synthesis pathway, which is comparable to the malonic ester synthesis or the Knoevenagel condensation . After its alkylation and saponification, thermal decarboxylation is also possible . This pathway allows EAA to be used as an intermediate in the synthesis of a wide variety of organic chemical compounds .
Pharmacokinetics
It’s known that eaa is a colorless liquid with a fruity odor . It has a boiling point of 180.8 °C and a density of 1.021 g/cm³ . It’s soluble in water, which may influence its absorption and distribution in the body .
Result of Action
The primary result of EAA’s action is the production of a variety of organic compounds. It’s widely used as a chemical intermediate in the production of many compounds . For instance, after alkylation at the alpha-carbon of EAA followed by hydrolysis and decarboxylation, a variety of methyl ketones can be produced . EAA can also enter into condensation reactions, contributing to the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines .
Action Environment
The action of EAA can be influenced by various environmental factors. For instance, the presence of a base is necessary for the formation of enolates . . For example, using a bulky base like LDA or the anionic version of the alkoxy group can prevent unwanted acyl substitution . Furthermore, EAA’s reactivity can be influenced by temperature, as its keto-enol tautomerism is temperature-dependent .
Biochemical Analysis
Biochemical Properties
Ethyl acetoacetate is subject to keto-enol tautomerism . In the neat liquid at 33 °C, the enol consists of 15% of the total . The enol is moderately acidic . Thus, this compound behaves similarly to acetylacetone . The resulting carbanion undergoes nucleophilic substitution . This compound is often used in the acetoacetic ester synthesis .
Cellular Effects
This compound can induce physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Molecular Mechanism
This compound is subject to keto-enol tautomerism . The resulting carbanion undergoes nucleophilic substitution . This compound is often used in the acetoacetic ester synthesis . After its alkylation and saponification, thermal decarboxylation is also possible .
Metabolic Pathways
This compound is involved in various metabolic pathways. It readily forms sodium derivatives that can be alkylated and dialkylated . The resulting esters may be converted to ketones or carboxylic acids . This compound readily enters into condensation reactions .
Subcellular Localization
It is known that acetyl-CoA, the product of acetate activation, is required for a multitude of cytoplasmic and nuclear acetylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate can be synthesized through the Claisen condensation of ethyl acetate. This involves the reaction of two moles of ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form one mole each of this compound and ethanol . The reaction is typically carried out under reflux conditions .
Industrial Production Methods: On an industrial scale, this compound is produced by treating diketene with ethanol . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl acetoacetate undergoes various types of chemical reactions, including:
Keto-enol tautomerism: In which the compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Common Reagents and Conditions:
Bases: Sodium ethoxide, lithium diisopropylamide (LDA), and sodium hydride are commonly used bases.
Acids: Hydrochloric acid and sulfuric acid are used in esterification reactions.
Major Products:
Alkylated derivatives: Formed through alkylation reactions.
Ketones and carboxylic acids: Produced through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Ethyl acetoacetate is extensively used in scientific research and industrial applications:
Comparison with Similar Compounds
Ethyl acetoacetate is often compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Used in malonic ester synthesis, similar to the acetoacetic ester synthesis.
Acetylacetone: Exhibits similar keto-enol tautomerism and reactivity.
Uniqueness: this compound’s unique combination of keto and ester functionalities makes it a highly versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
ethyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
XYIBRDXRRQCHLP-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
CCOC(=O)CC(=O)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3, Array | |
Record name | ETHYL ACETOACETATE | |
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Record name | ETHYL ACETOACETATE | |
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DSSTOX Substance ID |
DTXSID2027092 | |
Record name | Ethyl acetoacetate | |
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Molecular Weight |
130.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour | |
Record name | ETHYL ACETOACETATE | |
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Boiling Point |
363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C | |
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Flash Point |
135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c. | |
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Solubility |
SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water | |
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Density |
1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027 | |
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Vapor Density |
4.48, Relative vapor density (air = 1): 4.48 | |
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Vapor Pressure |
0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
141-97-9 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL ACETOACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -112 °F (USCG, 1999), -45 °C | |
Record name | ETHYL ACETOACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL ACETOACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL ACETOACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl acetoacetate?
A1: this compound has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.
Q2: What is the structure of this compound?
A2: this compound exists as a tautomeric mixture of keto and enol forms.
Q3: How can I characterize this compound using spectroscopic techniques?
A3: this compound can be characterized using various spectroscopic methods:
- Infrared (IR) Spectroscopy: The keto form exhibits a characteristic carbonyl (C=O) stretching band around 1740 cm−1 and 1710 cm−1. The enol form displays a C=O stretch at around 1650 cm−1 and a broad O-H stretch. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the structure and tautomeric equilibrium. []
Q4: What is the stability of this compound?
A4: this compound is generally stable under normal conditions but can undergo hydrolysis in the presence of acids or bases.
Q5: Is this compound compatible with poly(vinylidene fluoride) (PVF2)?
A: Research shows that PVF2 and this compound form polymer-solvent compounds, indicating compatibility. These compounds exhibit interesting thermal behavior and morphology. []
Q6: What are the main catalytic applications of this compound?
A6: this compound is a valuable reagent in various organic reactions, including:
- Knoevenagel Condensation: It reacts with aldehydes or ketones in the presence of a base to form α,β-unsaturated esters. [, , ]
- Biginelli Reaction: It participates in a multicomponent reaction with aldehydes and urea derivatives to synthesize dihydropyrimidinones, important heterocyclic compounds with various biological activities. [, ]
Q7: How does this compound participate in the Biginelli reaction?
A: Contrary to previous beliefs, recent studies using NMR spectroscopy support a mechanism where an N-acyliminium ion, formed from the aldehyde and urea, reacts with this compound. This leads to open-chain ureides which cyclize into dihydropyrimidines. []
Q8: Can this compound be used in green chemistry approaches?
A: Yes, ionic liquids like 1-(2-aminoethyl)-3-methylimidazolium bromide ([Aemim]Br) can act as both catalyst and solvent in Knoevenagel condensation reactions with this compound, promoting greener synthesis of α,β-unsaturated esters. []
Q9: Are there other notable reactions involving this compound?
A9: Yes, this compound plays a crucial role in:
- Synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles: Utilized with aldehydes, malononitrile, and either acetylacetone/ethyl acetoacetate or pyrazolone/hydrazine, it forms these heterocyclic compounds with the help of task-specific ionic liquid catalysts like [bmim]OH. []
- Production of fructone: It reacts with ethylene glycol in the presence of various catalysts like L-proline ionic liquid, sulfonated activated carbon, or H3PW6Mo6O40/SiO2 to yield fructone, a popular fragrance compound. [, , ]
Q10: How does modifying the structure of this compound affect its reactivity?
A10: Structural modifications can significantly impact reactivity. For instance, replacing the ethyl group with different alkyl chains can alter the steric hindrance and electronic properties, affecting its participation in reactions like Knoevenagel condensation.
Q11: What analytical techniques are used to study this compound?
A11:
- Gas Chromatography (GC): Used to analyze and quantify this compound in reaction mixtures. []
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, is employed to quantify this compound in complex matrices like vanilla pod extracts. []
Q12: What are the applications of this compound beyond organic synthesis?
A12:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.